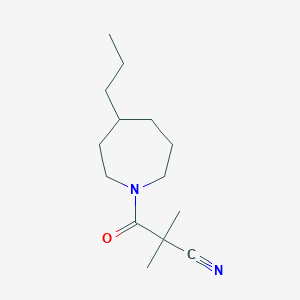![molecular formula C16H18N4O B7554610 2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)
2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In
作用机制
The mechanism of action of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways. Moreover, it has been found to modulate the activity of various ion channels and receptors, including NMDA receptors, AMPA receptors, and GABA receptors.
Biochemical and Physiological Effects:
2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to prevent the aggregation of amyloid-beta peptides in Alzheimer's disease and inhibit the formation of alpha-synuclein oligomers in Parkinson's disease. Moreover, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile in lab experiments include its high purity, good yield, and potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for the research on 2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile. One direction is to explore its potential applications in other diseases, such as cardiovascular diseases, diabetes, and autoimmune diseases. Another direction is to optimize its synthesis method to improve its yield and purity. Moreover, future research can focus on the development of novel derivatives of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile with improved pharmacological properties.
合成方法
The synthesis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile involves the reaction of 2-chloroquinoline-3-carbonitrile with 2-(2-hydroxyethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is obtained in good yield and high purity.
科学研究应用
2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile has shown promising results in scientific research for its potential applications in various fields. It has been found to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have neuroprotective effects by preventing the aggregation of amyloid-beta peptides in Alzheimer's disease and inhibiting the formation of alpha-synuclein oligomers in Parkinson's disease. Moreover, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-12-14-11-13-3-1-2-4-15(13)18-16(14)20-7-5-19(6-8-20)9-10-21/h1-4,11,21H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKLHZKZRLVHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3C=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7554527.png)
![N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7554529.png)


![1-[[4-(Difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554550.png)
![1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554567.png)

![1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554575.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7554578.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid](/img/structure/B7554582.png)
![3-[(2-Methoxycyclopentyl)amino]-2-methylpropanenitrile](/img/structure/B7554604.png)


